molecular formula C14H28N4O2Si3 B102033 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine CAS No. 18551-03-6

9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine

Cat. No.: B102033
CAS No.: 18551-03-6
M. Wt: 368.65 g/mol
InChI Key: XGJGXMUBMBXZQP-UHFFFAOYSA-N
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Description

9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.

Preparation Methods

The synthesis of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine involves the introduction of trimethylsilyl groups to a purine base. One common method includes the reaction of purine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine can undergo various chemical reactions, including:

Common reagents used in these reactions include trimethylsilyl chloride, bases like triethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl groups prevent unwanted reactions at these sites, allowing for selective reactions elsewhere on the molecule. This property is particularly useful in complex organic syntheses where multiple reactive sites are present .

Comparison with Similar Compounds

Similar compounds include other trimethylsilyl-protected molecules, such as:

The uniqueness of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine lies in its specific structure and the presence of multiple trimethylsilyl groups, which provide enhanced protection and stability compared to other similar compounds.

Properties

IUPAC Name

trimethyl-(9-trimethylsilyl-2-trimethylsilyloxypurin-6-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O2Si3/c1-21(2,3)18-10-15-11-12(18)16-14(20-23(7,8)9)17-13(11)19-22(4,5)6/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJGXMUBMBXZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=NC2=C1N=C(N=C2O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336229
Record name 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18551-03-6
Record name 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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